molecular formula C7H6BrN3 B8191114 2-Bromo-8-methyl-imidazo[1,2-a]pyrazine

2-Bromo-8-methyl-imidazo[1,2-a]pyrazine

Cat. No.: B8191114
M. Wt: 212.05 g/mol
InChI Key: VYOIGPFUFRJNAW-UHFFFAOYSA-N
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Description

2-Bromo-8-methyl-imidazo[1,2-a]pyrazine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family. This compound is characterized by its fused bicyclic structure, which includes both imidazole and pyrazine rings. The presence of bromine and methyl groups at specific positions on the ring system imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-8-methyl-imidazo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromoacetophenone with 2-aminopyrazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-8-methyl-imidazo[1,2-a]pyrazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include 2-amino-8-methyl-imidazo[1,2-a]pyrazine and other substituted derivatives.

    Oxidation Reactions: Products include 2-bromo-8-formyl-imidazo[1,2-a]pyrazine and 2-bromo-8-carboxy-imidazo[1,2-a]pyrazine.

    Reduction Reactions: Products include this compound derivatives with reduced functional groups.

Scientific Research Applications

2-Bromo-8-methyl-imidazo[1,2-a]pyrazine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-Bromo-8-methyl-imidazo[1,2-a]pyrazine involves its interaction with specific molecular targets. The bromine atom and the fused ring system allow the compound to bind to active sites of enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-8-methyl-imidazo[1,2-a]pyridine
  • 2-Bromo-8-methyl-imidazo[1,2-a]pyrimidine
  • 2-Bromo-8-methyl-imidazo[1,2-a]pyrazole

Uniqueness

2-Bromo-8-methyl-imidazo[1,2-a]pyrazine is unique due to its specific substitution pattern and the presence of both imidazole and pyrazine rings This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds

Properties

IUPAC Name

2-bromo-8-methylimidazo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-5-7-10-6(8)4-11(7)3-2-9-5/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYOIGPFUFRJNAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN2C1=NC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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